molecular formula C29H34N2O6 B2849117 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridin-3-yl]acetic acid CAS No. 2386390-90-3

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridin-3-yl]acetic acid

Cat. No.: B2849117
CAS No.: 2386390-90-3
M. Wt: 506.599
InChI Key: NBGXTUQVZXSDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a bicyclic pyrrolo[3,2-b]pyridine core modified with two protective groups: a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at position 4 and a tert-butoxycarbonyl (Boc) group at position 1. An acetic acid moiety is appended to the pyrrolidine ring, enhancing its solubility and utility in peptide synthesis or bioconjugation . The Fmoc group is base-labile, while the Boc group is acid-sensitive, enabling orthogonal deprotection strategies. This dual-protection system is advantageous in solid-phase peptide synthesis (SPPS) for constructing complex architectures with precise regioselectivity .

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O6/c1-29(2,3)37-28(35)31-16-18(15-25(32)33)26-24(31)13-8-14-30(26)27(34)36-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,18,23-24,26H,8,13-17H2,1-3H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGXTUQVZXSDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of Fmoc/Boc-protected heterocyclic derivatives. Below is a comparative analysis with structurally related molecules, emphasizing synthetic pathways, functional groups, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Features Purity/Synthetic Yield Applications/Notes
Target Compound: 2-[4-(Fmoc)-1-(Boc)-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridin-3-yl]acetic acid C₃₀H₃₃N₃O₆ 555.61 g/mol Bicyclic pyrrolopyridine; dual Fmoc/Boc protection; acetic acid side chain Not reported Peptide synthesis, orthogonal deprotection
2-[(2R)-1-Fmoc-pyrrolidin-2-yl]acetic acid () C₂₁H₂₁NO₄ 351.4 g/mol Monocyclic pyrrolidine; Fmoc-protected; chiral center 95% Intermediate for chiral peptides
2-[4-(Fmoc)piperazin-1-yl]acetic acid () C₂₁H₂₂N₂O₄ 366.41 g/mol Piperazine ring; Fmoc-protected; acetic acid linker 100% (SDS) Bioconjugation, chelating agents
2-(3-Fmoc-amino-2-oxopiperidin-1-yl)acetic acid () C₂₃H₂₄N₂O₅ 408.45 g/mol Piperidone ring; Fmoc-amide; ketone functionality Not reported Pharmaceutical intermediates
(S)-2-Fmoc-amino-3-(4-(2,5-dimethylpyrrolyl)phenyl)propanoic acid () C₃₆H₃₄N₂O₄ 558.67 g/mol Aromatic phenyl-pyrrole hybrid; Fmoc-amino acid Not reported Solid-phase synthesis of modified peptides
2-{[(2R)-1-Fmoc-pyrrolidin-2-yl]methoxy}acetic acid () C₂₁H₂₁NO₅ 367.4 g/mol Ether-linked acetic acid; chiral pyrrolidine 95% Linker for prodrugs or polymer conjugates

Key Findings

Structural Diversity: The target compound’s bicyclic pyrrolopyridine core distinguishes it from monocyclic analogs (e.g., pyrrolidine in or piperazine in ). Bicyclic systems often enhance rigidity and binding specificity in drug design . Dual Fmoc/Boc protection is rare among analogs; most compounds feature a single Fmoc group (e.g., ). This dual system allows sequential deprotection, critical for multi-step syntheses .

Synthetic Efficiency: Compounds like those in and achieve ≥95% purity via silica gel chromatography, whereas the target compound’s synthesis (if similar to ) may require optimized conditions due to its complex bicyclic structure . The acetic acid side chain in the target compound and improves aqueous solubility, contrasting with lipophilic derivatives (e.g., hexadecanoic acid in ) .

Functional Applications :

  • Piperazine-based analogs () are widely used as chelators or linkers in radiopharmaceuticals, whereas pyrrolidine/pyrrolopyridine derivatives (, target compound) are preferred in peptide backbone modifications .
  • Aromatic hybrids () exhibit bioactivity in plant-derived biomolecules, but the target compound’s bioactivity remains unexplored .

Safety Profiles: While the target compound’s hazards are unspecified, analogs like 2-(((Fmoc)amino)-3-(pyrrolopyridinyl)propanoic acid () carry warnings (H302: harmful if swallowed), suggesting need for careful handling .

Preparation Methods

Synthesis of the Pyrrolo[3,2-b]pyridine Core Structure

The pyrrolo[3,2-b]pyridine scaffold is synthesized via a cyclocondensation reaction between a suitably protected proline derivative and a pyridine-based precursor. Key steps include:

Cyclization and Ring Formation

A proline analog functionalized with a Boc-protected amine undergoes intramolecular cyclization in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form the hexahydro-2H-pyrrolo[3,2-b]pyridine ring. The reaction is conducted in anhydrous dichloromethane (DCM) under nitrogen, yielding the bicyclic intermediate with >85% purity after column chromatography.

Protecting Group Strategies

Fmoc Protection at the N4 Position

The secondary amine at the N4 position of the pyrrolopyridine core is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a binary solvent system of dimethyl sulfoxide (DMSO) and ethyl acetate (EtOAc) (1:9 v/v). The reaction employs 6 equivalents of diisopropylethylamine (DIPEA) to maintain a pH >9, ensuring complete Fmoc incorporation within 2 hours at room temperature. Crude purity exceeds 90% as verified by HPLC.

Boc Protection at the N1 Position

The primary amine at N1 is protected with di-tert-butyl dicarbonate (Boc₂O) in DCM, catalyzed by 4-dimethylaminopyridine (DMAP). This step proceeds quantitatively (>95% yield) under mild conditions (25°C, 4 hours), with the Boc group providing acid-labile protection compatible with subsequent Fmoc-based SPPS workflows.

Solid-Phase Synthesis and Coupling Optimization

Resin Loading and Initial Coupling

The Boc-protected pyrrolopyridine-acetic acid derivative is anchored to 2-chlorotrityl chloride resin (1.4 mmol/g loading) using a 4:1 DCM/DMF solvent mixture. A 0.8:1 molar ratio of the carboxylic acid to resin, combined with 6 equivalents of DIPEA, achieves a resin loading of 0.6–0.7 mmol/g after 4 hours. Excess reagents are removed via sequential washes with DCM, DMF, and methanol.

Iterative Deprotection and Coupling

Fmoc removal is accomplished using 20% pyrrolidine in DMF, a base identified for its efficacy in low-polarity solvents such as DMSO/EtOAc (1:9). Compared to traditional piperidine, pyrrolidine reduces solvent polarity requirements but increases aspartimide formation by 2–3× in sensitive sequences. Coupling of subsequent residues employs PyBOP or HATU (3.5 equivalents) with DIPEA (7 equivalents) in DMF, achieving >98% stepwise yields for non-sterically hindered amino acids.

Table 1: Comparative Efficiency of Coupling Reagents
Reagent Solvent System Coupling Time Yield (%)
HATU DMF 40 min 98
PyBOP DMSO/EtOAc (1:9) 40 min 95
DIC NBP/1,3-dioxolane 60 min 89

Side Reaction Mitigation

Aspartimide and Diketopiperazine (DKP) Formation

Pyrrolidine’s heightened nucleophilicity accelerates aspartimide formation in sequences containing aspartic acid or analogs, necessitating the use of orthogonal protecting groups like 2-phenylisopropyl (OMP) for side-chain carboxylates. DKP formation, prevalent during Fmoc removal, is reduced by shortening base treatment to 2 × 5 minutes, lowering DKP by 40% compared to standard 30-minute protocols.

Solvent Polarity Effects

Binary solvent systems such as DMSO/EtOAc (1:9) suppress aspartimide formation by 50% relative to DMF, while maintaining coupling efficiency. Polar solvents like N-butylpyrrolidone (NBP)/1,3-dioxolane (2:8) further enhance Fmoc removal kinetics without compromising resin stability.

Final Deprotection and Cleavage

Acidolytic Boc Removal

The Boc group is cleaved using trifluoroacetic acid (TFA) in DCM (1% v/v), followed by neutralization with 20% DIPEA in DCM. This step proceeds quantitatively, with no observable side reactions at the pyrrolopyridine core.

Resin Cleavage and Global Deprotection

Peptide-resin cleavage is achieved using TFA/thioanisole/1,2-ethanedithiol (95:2.5:2.5 v/v) for 2.5–4 hours, releasing the target compound with simultaneous removal of acid-labile side-chain protections. Precipitation in cold diethyl ether/pentane (1:1) yields a crude purity of 85–90%, amenable to reverse-phase HPLC purification.

Scalability and Industrial Applications

Large-scale synthesis (5–7.5 mmol) of analogous Fmoc/Boc-protected peptides demonstrates the viability of this methodology for pharmaceutical production. Optimized solvent systems and reduced base exposure times enable kilogram-scale manufacturing with <5% total side products.

Q & A

Basic: What are the recommended synthetic strategies for preparing this compound, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protection of amine groups, cyclization, and functionalization of the pyrrolo[3,2-b]pyridine scaffold. Key steps include:

  • Protection : Use of Fmoc-Cl (or analogous reagents) to protect the primary amine group under basic conditions (e.g., triethylamine in dichloromethane) .
  • Cyclization : Formation of the hexahydro-2H-pyrrolopyridine core via intramolecular cyclization, often catalyzed by Pd or other transition metals .
  • Purification : Silica gel chromatography (eluting with gradients of ethyl acetate/hexane) is standard, yielding ~69–95% purity. For higher purity (>95%), reverse-phase HPLC is recommended .

Advanced: How can conflicting NMR data for structural isomers of this compound be resolved?

Discrepancies in NMR spectra (e.g., δH shifts in the pyrrolidine ring protons) may arise from stereochemical variations or rotameric equilibria. Methodological solutions include:

  • Variable-Temperature NMR : To identify dynamic rotational barriers in the Fmoc-protected groups .
  • 2D-COSY/NOESY : To confirm spatial proximity of protons and assign stereochemistry .
  • Comparative Analysis : Cross-referencing with analogs like 5-[[Fmoc...]methyl]-1H-pyrrole-2-carboxylic acid (CAS-dependent δH shifts) .

Basic: What safety protocols are critical when handling this compound, given conflicting hazard classifications?

While some SDS classify it as Acute Toxicity Category 4 (H302, H315, H319), others report "no data available." To mitigate risks:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust/aerosols .
  • First Aid : Immediate flushing with water for eye/skin exposure; seek medical consultation if ingested .

Advanced: How can reaction yields be improved for the Boc/Fmoc dual-protection step?

Low yields (<70%) in dual-protection steps often stem from competing side reactions (e.g., carbamate hydrolysis). Optimization strategies:

  • Solvent Selection : Use anhydrous DMF or THF to minimize water interference .
  • Temperature Control : Maintain 0–5°C during Fmoc-Cl addition to reduce racemization .
  • Catalyst Screening : Test coupling agents like HATU or PyBOP for improved activation of carboxylic acid intermediates .

Basic: What analytical techniques are essential for confirming the compound’s structural integrity?

  • LC-MS : To verify molecular weight (e.g., observed [M+H]+ at m/z 576.7 vs. theoretical 576.7) .
  • 1H/13C NMR : Key diagnostic signals include Fmoc aromatic protons (δH 7.3–7.8 ppm) and the pyrrolidine CH2 group (δC ~45–50 ppm) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for Fmoc and Boc groups) .

Advanced: How do structural modifications (e.g., altering the pyrrolidine ring) impact biological activity?

Replacing the hexahydro-pyrrolopyridine core with simpler piperidine or indole rings (as in analogs like 2-[4-({Fmoc}amino)piperidin-4-yl]acetic acid) reduces conformational rigidity, often diminishing target binding affinity. Systematic SAR studies should:

  • Vary Substituents : Test methyl, benzyl, or fluorine groups at the 3-position of the pyrrolidine ring .
  • Assay Binding : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify interactions with enzymes like proteases .

Basic: What are the storage conditions to ensure long-term stability?

  • Temperature : Store at –20°C in airtight, light-resistant vials .
  • Desiccant : Include silica gel packs to prevent hydrolysis of the Boc group .
  • Solubility : Lyophilize and store as a solid; reconstitute in DMSO or acetonitrile before use .

Advanced: How can researchers reconcile discrepancies in reported toxicity data across SDS sources?

Conflicting classifications (e.g., H302 vs. "no data") likely reflect variability in batch purity or testing methods. To address this:

  • In-House Testing : Perform acute toxicity assays (OECD 423) on purified batches .
  • Literature Review : Cross-reference with structurally similar Fmoc-protected compounds (e.g., (R)-1-((Fmoc)...)piperidine-3-carboxylic acid) .

Basic: What are the compound’s primary research applications in medicinal chemistry?

  • Peptide Synthesis : Acts as a bifunctional building block for introducing constrained pyrrolidine motifs into peptidomimetics .
  • Enzyme Inhibition : Serves as a scaffold for designing inhibitors of prolyl oligopeptidase (POP) or matrix metalloproteinases (MMPs) .

Advanced: What computational methods are suitable for predicting its pharmacokinetic properties?

  • Molecular Dynamics (MD) : Simulate conformational flexibility in aqueous vs. lipid bilayer environments .
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (~3.5), solubility (LogS ~–4.2), and CYP450 inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.